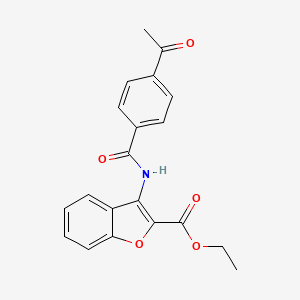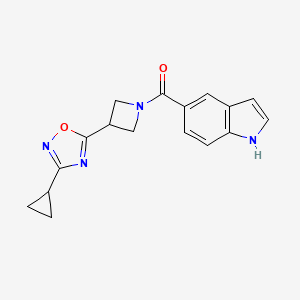![molecular formula C27H24N2O5 B2437753 Ethyl 4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate CAS No. 1114835-46-9](/img/structure/B2437753.png)
Ethyl 4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Ethyl 4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate” is a complex organic molecule. It contains several functional groups, including an ethyl ester, a methoxyphenyl group, an amino group, and a quinoline group. These functional groups suggest that this compound may have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the quinoline group suggests that the compound may have aromatic properties, and the various functional groups attached to this core structure would likely influence its overall shape and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amino group might participate in acid-base reactions, while the ester group could undergo hydrolysis or transesterification reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarities of its functional groups, and its melting and boiling points would be influenced by the strengths of intermolecular forces .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Hirshfeld Surface Analysis
The study by Filali Baba et al. (2019) explored the crystal structure and Hirshfeld surface analysis of a compound similar in structure, demonstrating its potential for material science and pharmaceutical formulation research due to its three-dimensional network structure stabilized by weak hydrogen bonds and π–π interactions.
Antimicrobial Activity
Research by Desai, Shihora, and Moradia (2007) synthesized new quinazolines, relatives to the query compound, and evaluated their potential as antimicrobial agents. Their findings highlight the antimicrobial applications of such compounds against various bacteria and fungi, underscoring the significance in the development of new antibiotics.
Synthetic Methodologies and Applications
The work by Raghavendra et al. (2016) on synthesizing lignan conjugates via cyclopropanation presents a methodological advancement in organic synthesis, potentially applicable to the synthesis of compounds like Ethyl 4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate. Their findings on antimicrobial and antioxidant activities further suggest possible pharmacological applications.
Molecular Mechanisms and Anticancer Applications
The study by Das et al. (2009) on the structure-activity relationship and molecular mechanisms of a chromene derivative showcases the potential of similar compounds in overcoming drug resistance in cancer cells, highlighting their relevance in the development of new anticancer therapies.
Oxidative Cyclization Techniques
Work by Rajeswaran and Srinivasan (1994) on the synthesis of benzocarbazoloquinones through oxidative cyclization provides insights into synthetic strategies that could be applicable to the synthesis of this compound, indicating the compound's potential for facilitating the development of novel organic synthesis methodologies.
Wirkmechanismus
The compound also contains a methoxyphenyl group, which could potentially influence its binding to biological targets. Methoxyphenyl groups are often involved in pi-pi stacking interactions with aromatic amino acids in proteins, which can contribute to the binding affinity and specificity of the compound .
The compound’s mode of action would depend on its specific biological targets. It might interact with these targets to alter their activity, leading to changes in cellular processes and biochemical pathways .
The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME), would influence its bioavailability and efficacy. These properties can be affected by various factors, such as the compound’s chemical structure, the route of administration, and the patient’s physiological condition .
The compound’s action could result in molecular and cellular effects, such as changes in gene expression, protein activity, or cellular signaling pathways. These effects would depend on the compound’s specific targets and mode of action .
Environmental factors, such as pH, temperature, and the presence of other molecules, could influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions could affect the compound’s stability or its interaction with its targets .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 4-[2-(2-methoxyanilino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O5/c1-3-33-27(31)19-13-14-21-20(15-19)25(16-23(28-21)18-9-5-4-6-10-18)34-17-26(30)29-22-11-7-8-12-24(22)32-2/h4-16H,3,17H2,1-2H3,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYAMWVWOMXXGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC=CC=C3OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-{4-[(3,4-Dichlorophenyl)methyl]piperazinyl}-3-methyl-7-benzyl-1,3,7-trihydro purine-2,6-dione](/img/structure/B2437673.png)
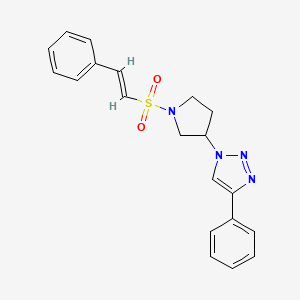
![Ethyl 4-[2-hydroxy-3-(2-nitrophenoxy)propyl]piperazine-1-carboxylate](/img/structure/B2437675.png)
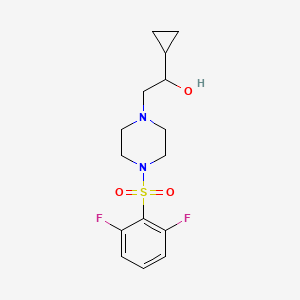
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide](/img/structure/B2437677.png)
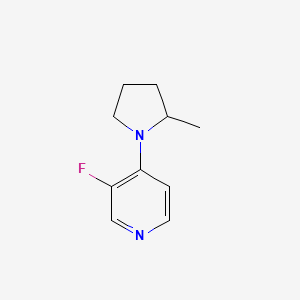
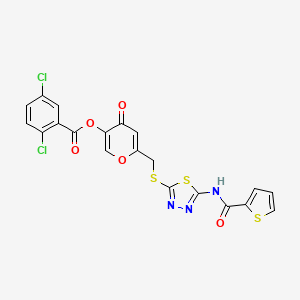
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2437682.png)
![4-methyl-1-phenyl-6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2437684.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide](/img/structure/B2437686.png)
![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-[(4-methoxyphenyl)methyl]-2-oxoacetamide](/img/structure/B2437688.png)
